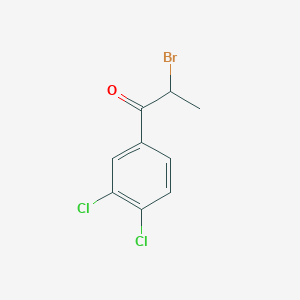

2-Bromo-1-(3,4-dichlorophenyl)propan-1-one

Descripción general

Descripción

N-acetilcolchinol es un derivado sintético de la colchicina, un pseudoalcaloide bien conocido. La colchicina se ha utilizado ampliamente para tratar la gota, las enfermedades inmunomediadas y la artritis psoriásica. N-acetilcolchinol es conocido por su capacidad para inhibir la polimerización de la tubulina, lo que lo convierte en un compuesto significativo en la investigación y el tratamiento del cáncer .

Mecanismo De Acción

N-acetilcolchinol ejerce sus efectos uniéndose al citoesqueleto de tubulina de las células endoteliales en los vasos sanguíneos tumorales . Esta unión evita la polimerización de los monómeros de tubulina, alterando la formación del huso mitótico y, en última instancia, conduciendo al arresto del ciclo celular y a la apoptosis . Los objetivos moleculares involucrados incluyen la tubulina y otras proteínas asociadas con la dinámica de los microtúbulos.

Análisis Bioquímico

Biochemical Properties

As an intermediate in the synthesis of Bupropion analogues , it may interact with enzymes, proteins, and other biomolecules involved in these processes. Specific interactions have not been reported in the literature.

Cellular Effects

Given its role as an intermediate in the synthesis of Bupropion analogues , it may influence cell function indirectly through these compounds. Bupropion and its analogues can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As an intermediate in the synthesis of Bupropion analogues , its effects at the molecular level are likely mediated through these compounds. Bupropion and its analogues can interact with biomolecules, inhibit or activate enzymes, and alter gene expression .

Metabolic Pathways

The metabolic pathways involving 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one are not well-characterized. As an intermediate in the synthesis of Bupropion analogues , it may be involved in the metabolic pathways of these compounds.

Métodos De Preparación

N-acetilcolchinol se puede sintetizar mediante diversos métodos, incluyendo el acoplamiento oxidativo y reductivo de biarilo, la ciclopropanación, la expansión del anillo y la reacción de Nicholas . Una vía más ecológica y económica en cuanto a pasos implica métodos electroquímicos, reemplazando los protocolos que emplean metales de transición o reactivos peligrosos estequiométricos . En una secuencia racémica de 4 pasos, la reducción quimioselectiva de la chalcona y el acoplamiento oxidativo intramolecular areno-areno se llevan a cabo en una celda electroquímica, obteniendo el compuesto objetivo con un rendimiento global del 41% . Los métodos de producción industrial suelen implicar rutas sintéticas similares, pero a mayor escala, asegurando mayores rendimientos y pureza.

Análisis De Reacciones Químicas

N-acetilcolchinol experimenta diversas reacciones químicas, incluyendo:

Oxidación: Implica el uso de agentes oxidantes para introducir átomos de oxígeno en la molécula.

Reducción: La reducción quimioselectiva de la chalcona es un paso clave en su síntesis.

Sustitución: Implica reemplazar un grupo funcional por otro. Los reactivos comunes utilizados en estas reacciones incluyen reactivos de yodo(III) hipervalente como PhI(O2CCF3)2 (PIFA) para el acoplamiento oxidativo. Los principales productos formados a partir de estas reacciones incluyen derivados de N-acetilcolchinol con diferentes actividades biológicas.

Aplicaciones Científicas De Investigación

N-acetilcolchinol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar los inhibidores de la polimerización de la tubulina.

Biología: Se ha investigado por sus efectos sobre la división celular y la dinámica de los microtúbulos.

Medicina: Se ha explorado como un posible agente anticancerígeno debido a su capacidad para inhibir la polimerización de la tubulina.

Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y agentes terapéuticos.

Comparación Con Compuestos Similares

N-acetilcolchinol se compara con otros derivados de la colchicina, como:

Colchicina: El compuesto original, conocido por sus propiedades antiinflamatorias pero con mayor toxicidad.

Demecolcina: Un derivado menos tóxico utilizado en quimioterapia.

Alocolchicinoides: Derivados con un anillo de benceno reemplazando el anillo de tropolona de 7 miembros, mostrando buena actividad biológica y menor toxicidad. N-acetilcolchinol destaca por su inhibición específica de la polimerización de la tubulina y su potencial como agente terapéutico contra el cáncer.

Actividad Biológica

2-Bromo-1-(3,4-dichlorophenyl)propan-1-one, also known as 1-Bromoethyl 3,4-Dichlorophenyl Ketone, is a halogenated ketone with the chemical formula C₉H₇BrCl₂O. This compound serves as an important intermediate in the synthesis of pharmaceuticals, particularly Bupropion, a medication used for depression and smoking cessation. Its unique structure and potential biological activities make it a compound of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₉H₇BrCl₂O

- CAS Number : 87427-61-0

- Structure : Contains one bromine atom and two chlorine atoms attached to a propanone structure.

The precise mechanism of action of this compound is not well-characterized. However, as an intermediate in the synthesis of Bupropion analogues, it is hypothesized to influence neurotransmitter systems, particularly the norepinephrine and dopamine pathways. Bupropion itself acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), suggesting that this compound may exhibit similar effects in modulating these neurotransmitters.

Antidepressant Properties

Research indicates that compounds related to this compound may possess antidepressant properties due to their structural similarities with Bupropion. Studies have shown that Bupropion effectively increases the levels of norepinephrine and dopamine in the synaptic cleft, which is crucial for mood regulation.

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that compounds similar to this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown significant anticancer activity against Caco-2 cells (human colorectal adenocarcinoma cells), indicating a potential role in cancer therapy .

Research Findings

A summary of relevant research findings regarding the biological activity of this compound is presented in the table below:

Case Studies

While direct case studies focusing solely on this compound are scarce, its application as an intermediate in pharmaceutical synthesis has been documented extensively. For example:

Propiedades

IUPAC Name |

2-bromo-1-(3,4-dichlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrCl2O/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKHWACIODYBCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40540753 | |

| Record name | 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87427-61-0 | |

| Record name | 2-Bromo-1-(3,4-dichlorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87427-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.